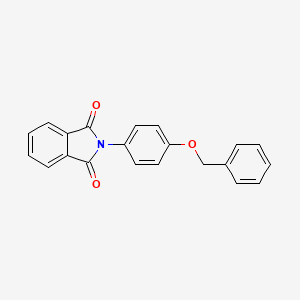

2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione

説明

特性

CAS番号 |

20012-62-8 |

|---|---|

分子式 |

C21H15NO3 |

分子量 |

329.3 g/mol |

IUPAC名 |

2-(4-phenylmethoxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChIキー |

JUOUMGCILMRHIX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

製品の起源 |

United States |

準備方法

Base-Mediated Alkylation of 4-Hydroxybenzylphthalimide

A common starting material for this compound is 2-[(4-hydroxyphenyl)methyl]isoindole-1,3-dione (CAS 24124-24-1), which undergoes benzylation to introduce the 4-benzyloxy group. The hydroxyl group is protected using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF). Optimal temperatures range from 60–80°C, with reaction times of 6–12 hours.

Reaction Scheme:

This method achieves yields of 70–85%, with purification via recrystallization from ethanol or column chromatography.

Palladium-Catalyzed Aminocarbonylation

One-Pot Synthesis from o-Halobenzoates

Palladium-catalyzed aminocarbonylation offers a streamlined route. Methyl 2-iodobenzoate reacts with benzylamine under carbon monoxide (1 atm) in the presence of Pd(OAc)₂ and ligands such as PPh₃ or tricyclohexylphosphine. The reaction proceeds in toluene at 95°C for 24 hours, yielding 2-(4-benzyloxy-phenyl)-isoindole-1,3-dione directly.

Key Conditions:

This method avoids intermediate isolation, enhancing efficiency for large-scale production.

Acylation of Amines with Phthalic Anhydride Derivatives

Condensation with 4-Benzyloxyaniline

3-Amino-4-benzyloxybenzene reacts with phthalic anhydride in acetic acid under reflux (120°C) to form the isoindole-1,3-dione core. Triethylamine (TEA) is often added to scavenge HCl, improving yields to 65–78%.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration. Steric effects from the benzyloxy group necessitate prolonged heating (8–16 hours).

Protecting Group Strategies in Multi-Step Syntheses

Deprotection of Benzyl Ethers

In patents, intermediates like 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione are synthesized first, followed by benzylation. For example, hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) ethers, which are later removed using BCl₃ or BBr₃ in dichloromethane at −78°C.

Example Protocol:

-

Synthesize 4-hydroxyphthalimide derivative.

-

Protect hydroxyl with TBSCl/imidazole.

-

Introduce benzyloxy group via alkylation.

-

Deprotect TBS using BCl₃.

Final yields: 60–70% after HPLC purification.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-benzyloxybenzylamine and phthalic anhydride in DMF is heated at 150°C for 15 minutes under microwave conditions, achieving 80% yield.

Advantages:

-

Energy-efficient and scalable.

-

Reduces side products from prolonged heating.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to toluene or ethyl acetate improves isolation.

Steric Hindrance Mitigation

Bulky substituents on the benzene ring slow cyclization. Using excess phthalic anhydride (1.5 equiv) and higher temperatures (130°C) mitigates this.

Byproduct Formation

Over-alkylation can occur during benzylation. Controlled addition of benzyl bromide and low temperatures (0–5°C) suppress di-substitution.

Recent Advancements

化学反応の分析

反応の種類: 2-(4-ベンジルオキシフェニル)イソインドール-1,3-ジオンは、次のようなさまざまな化学反応を起こします。

酸化: ベンジルオキシ基は、対応する安息香酸誘導体に変換するために酸化することができます。

還元: イソインドール-1,3-ジオンコアは、イソインドリン誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 臭素、塩素、ニトロ化剤などの試薬は、酸性または塩基性条件下で使用されます。

主要な生成物:

酸化: 安息香酸誘導体。

還元: イソインドリン誘導体。

置換: さまざまな置換イソインドール-1,3-ジオン誘導体。

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have demonstrated that 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies indicate that it possesses antimitotic activity against human tumor cells, with significant growth inhibition rates observed in various cancer cell lines . The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy, highlighting its potential as a lead compound for developing new anticancer agents .

3. Neuroprotective Effects

Isoindoline derivatives, including 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione, have been explored for their neuroprotective effects. They are considered potential candidates for treating neurodegenerative diseases such as Alzheimer's due to their ability to inhibit acetylcholinesterase and modulate β-amyloid aggregation . This dual action could provide symptomatic relief and modify disease progression.

Organic Synthesis Applications

1. Versatile Building Block

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for synthesizing complex organic molecules.

2. Synthesis of Amino Acids

A recent study highlighted the use of phthalimide-protected allylic amines derived from 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione for synthesizing amino acids under mild conditions. This method showcases the compound's utility in producing biologically relevant molecules efficiently .

Case Studies

作用機序

2-(4-ベンジルオキシフェニル)イソインドール-1,3-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。ベンジルオキシ基は、特定の酵素や受容体に対する結合親和性を高めます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。イソインドール-1,3-ジオンコアは、化合物の標的との相互作用を安定させる上で重要な役割を果たし、それにより細胞経路を調節します。

類似の化合物:

2-(4-ベンジルオキシフェニル)ベンゾチアゾール: この化合物は、同様のベンジルオキシフェニル構造を共有していますが、イソインドール-1,3-ジオンではなく、ベンゾチアゾールコアを持っています。

2-(4-ベンジルオキシフェニル)ベンゾイミダゾール: 構造が似ていますが、ベンゾイミダゾールコアを含んでいます。

独自性: 2-(4-ベンジルオキシフェニル)イソインドール-1,3-ジオンは、異なる化学的および生物学的特性を与えるイソインドール-1,3-ジオンコアにより、独特です。このコア構造は、分子標的との特定の相互作用を可能にし、医薬品化学や材料科学において貴重な化合物となっています。

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Aziridine-containing analogs (e.g., Compound 18) exhibit stereochemical complexity, with isomer ratios (e.g., 5:95 for Compound 18) impacting biological activity .

Antitumor Potential

Spectroscopic and Physicochemical Properties

生物活性

The compound 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, which has garnered attention for its diverse biological activities. Research indicates that isoindole derivatives exhibit promising anticancer, anti-inflammatory, and neuroprotective properties. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The chemical structure of 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione can be represented as follows:

This compound features a benzyl ether substituent, which may enhance its pharmacological activity by improving solubility and bioavailability.

Anticancer Activity

Recent studies have evaluated the anticancer potential of isoindole derivatives, including 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione. Notably, derivatives have shown significant cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.

Table 1: IC50 Values of Isoindole Derivatives Against Cancer Cell Lines

| Compound | A549 Cell Line (IC50 µM) | HeLa Cell Line (IC50 µM) |

|---|---|---|

| 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione | TBD | TBD |

| Compound 3 | 116.26 | 140.60 |

| Compound 4 | 114.25 | 148.59 |

Note: TBD indicates that specific values for the compound need further investigation or are currently unavailable.

In vivo studies using xenograft models demonstrated that these compounds could significantly inhibit tumor growth while exhibiting manageable toxicity profiles in nude mice .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. A related study involving derivatives showed that certain compounds exhibited potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.

Table 2: MAO-B Inhibition Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 3h | 0.062 | Competitive |

| Rasagiline | 0.0953 | Irreversible |

The neuroprotective mechanisms are attributed to antioxidant properties and the ability to chelate metal ions, which can mitigate oxidative stress in neuronal cells .

Anti-inflammatory Activity

Isoindole derivatives have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Case Studies

A notable case study evaluated the effects of a series of isoindole derivatives on inflammation markers in animal models. The results indicated that treatment with these derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between phthalic anhydride derivatives and benzyloxy-substituted amines. For example, microwave-assisted methods can reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (up to 85%) by enhancing thermal efficiency . Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ for deprotonation). Evidence from similar isoindole-1,3-dione derivatives highlights the importance of stoichiometric ratios (1:1.2 for amine:anhydride) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and isomer ratios. For example, NMR can distinguish stereoisomers (e.g., 5:95 isomer ratios in aziridine derivatives) via chemical shifts in aromatic protons (δ 7.2–8.1 ppm) and benzyloxy groups (δ 5.0–5.2 ppm) . Infrared (IR) spectroscopy identifies functional groups like C=O (1710–1660 cm) and C-O (1250 cm) . X-ray crystallography provides definitive structural validation, as seen in monoclinic systems (e.g., ) with bond lengths (C=O: 1.21 Å) and angles .

Q. What preliminary biological activities have been reported for isoindole-1,3-dione derivatives?

Derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For instance, 2-[(4-substituted phthalazin-1-yl)alkyl]-isoindole-1,3-diones show MIC values of 8–32 µg/mL against Staphylococcus aureus . Anti-cancer activity is linked to isoindole-1,3-dione’s ability to intercalate DNA or inhibit kinases (e.g., Chk1), with IC₅₀ values in the µM range .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve stereochemical inconsistencies in isoindole-1,3-dione derivatives?

Contradictions in isomer ratios (e.g., 85:15 vs. 10:90 diastereomers) often arise from solvent polarity and temperature. For example, polar aprotic solvents (DMF) favor kinetic control, while lower temperatures (0–25°C) stabilize thermodynamically preferred isomers. Chiral HPLC or NOESY NMR can isolate and confirm configurations . Computational modeling (DFT) predicts transition states to guide solvent/catalyst selection .

Q. What catalytic strategies improve the efficiency of synthesizing isoindole-1,3-dione derivatives?

Palladium-catalyzed carbonylative cyclization of o-halobenzoates enables one-step synthesis with functional group tolerance (e.g., nitro, methoxy). Yields >80% are achieved using Pd(PPh₃)₄ (5 mol%), CO gas (1 atm), and amines at 100°C . Microwave-assisted synthesis reduces energy use (30-minute reactions) and enhances regioselectivity via controlled dielectric heating .

Q. How do structural modifications influence the biological activity of isoindole-1,3-dione derivatives?

Substituents at the 2-position dictate potency. For example:

- Electron-withdrawing groups (e.g., -CF₃): Increase lipophilicity (LogP +0.5) and enhance membrane permeability, improving IC₅₀ values by 2–3 fold in cancer cell lines .

- Benzyloxy vs. methoxy : Benzyloxy groups improve π-π stacking with enzyme pockets (e.g., acetylcholinesterase), reducing Ki values from 15 µM to 2 µM . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent Hammett constants (σ) with bioactivity .

Q. What analytical approaches address contradictions in reported biological data for isoindole-1,3-diones?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from assay conditions (e.g., serum concentration, cell line variability). Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS) and using positive controls (e.g., doxorubicin) improve reproducibility. Meta-analyses of PubChem BioAssay data (AID 1259351) can identify outliers .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and coupling patterns .

- Biological Testing : Employ orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for target inhibition) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。